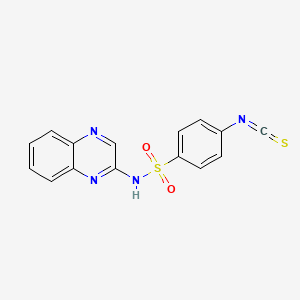![molecular formula C27H20N2O3 B12539297 4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound that has garnered significant interest in the fields of chemistry and biology This compound is known for its unique structural features, which include a quinoline core, a phenyl group, and a naphthalene moiety
Méthodes De Préparation
The synthesis of 4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one can be achieved through a multi-component reaction involving β-naphthol, an aldehyde, and a pyrazolone derivative. One efficient method involves the use of ammonium acetate as a catalyst under normal heating conditions . This one-pot synthesis is advantageous due to its simplicity, high yields, and mild reaction conditions. The reaction typically proceeds as follows:
- β-naphthol is reacted with an aldehyde and a pyrazolone derivative in the presence of ammonium acetate.
- The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.
Analyse Des Réactions Chimiques
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and naphthalene moieties. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Applications De Recherche Scientifique
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one can be compared with other similar compounds, such as:
N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides: These compounds also exhibit significant biological activities, including antiangiogenic and anticancer properties.
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: This compound exhibits unique fluorescence properties and is used as a fluorescent probe for detecting metal ions.
The uniqueness of this compound lies in its combination of a quinoline core with a naphthalene moiety, which imparts distinct chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C27H20N2O3 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C27H20N2O3/c1-17(28-25-20-12-6-5-9-18(20)15-16-23(25)30)24-26(31)21-13-7-8-14-22(21)29(27(24)32)19-10-3-2-4-11-19/h2-16,30-31H,1H3 |
Clé InChI |
BYPIXHGNXBSPAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=C(C=CC2=CC=CC=C21)O)C3=C(C4=CC=CC=C4N(C3=O)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





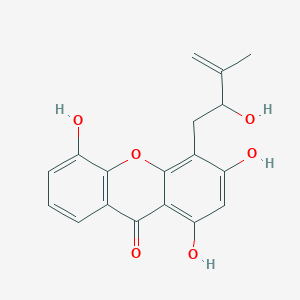
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
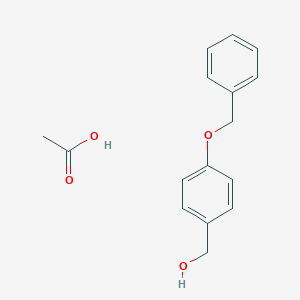
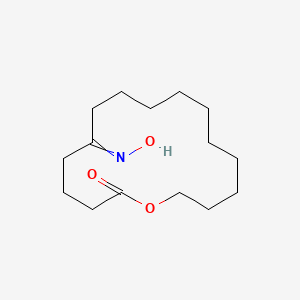
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)


![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
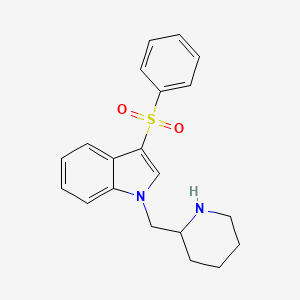
![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)
